Product packaging for 7-Bromothiazolo[5,4-c]pyridin-2-amine(Cat. No.:)

7-Bromothiazolo[5,4-c]pyridin-2-amine

Cat. No.: B13567835
M. Wt: 230.09 g/mol
InChI Key: BTGYBSSBNIVQJF-UHFFFAOYSA-N
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Description

7-Bromothiazolo[5,4-c]pyridin-2-amine (CAS 118801-75-5) is a brominated fused heterocycle with the molecular formula C6H4BrN3S and a molecular weight of 230.09 . This compound serves as a versatile and valuable chemical building block in medicinal chemistry and drug discovery research. The thiazolopyridine core is a privileged structure in pharmaceutical development, and the bromine atom at the 7-position provides a reactive handle for further functionalization via cross-coupling reactions, such as the Suzuki reaction, allowing researchers to elaborate the core structure and create diverse chemical libraries . Compounds based on the thiazolopyridine scaffold, such as the closely related thiazolo[5,4-b]pyridine analogs, have demonstrated significant biological activities. These include potent inhibitory effects against phosphoinositide 3-kinase (PI3K) isoforms, a prominent therapeutic target in oncology . Furthermore, thiazolopyridine-based small molecules are being investigated as inhibitors of targets like DNA Polymerase Theta (Pol Theta), highlighting the scaffold's relevance in developing novel anticancer agents . The 2-amino group on the thiazole ring offers an additional site for chemical modification, for instance, through the formation of sulfonamides, which can be critical for enhancing potency and optimizing drug-like properties . This reagent is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4BrN3S B13567835 7-Bromothiazolo[5,4-c]pyridin-2-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H4BrN3S

Molecular Weight

230.09 g/mol

IUPAC Name

7-bromo-[1,3]thiazolo[5,4-c]pyridin-2-amine

InChI

InChI=1S/C6H4BrN3S/c7-3-1-9-2-4-5(3)10-6(8)11-4/h1-2H,(H2,8,10)

InChI Key

BTGYBSSBNIVQJF-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C=N1)Br)N=C(S2)N

Origin of Product

United States

Synthetic Methodologies and Strategies for 7 Bromothiazolo 5,4 C Pyridin 2 Amine

Established Synthetic Routes to the 7-Bromothiazolo[5,4-c]pyridine Core

The construction of the bicyclic thiazolo[5,4-c]pyridine (B153566) scaffold is a critical phase in the synthesis of 7-Bromothiazolo[5,4-c]pyridin-2-amine. This process relies on the sequential or convergent assembly of the thiazole (B1198619) and pyridine (B92270) rings.

Retrosynthetic Analysis and Key Disconnection Strategies

A logical retrosynthetic analysis of the 7-Bromothiazolo[5,4-c]pyridine core suggests several key disconnection points. The most common strategy involves disconnecting the thiazole ring from a pre-functionalized pyridine precursor. This approach simplifies the synthesis to the preparation of a substituted pyridine and a subsequent thiazole annulation step.

A primary disconnection can be made at the C-N and C-S bonds of the thiazole ring, leading back to a 3,4-diaminopyridine (B372788) derivative and a thiocarbonyl source. Alternatively, a disconnection across the pyridine ring can be envisioned, although this is generally a more complex approach. The Hantzsch thiazole synthesis is a frequently employed method for the formation of the 2-aminothiazole (B372263) ring system. derpharmachemica.comnih.gov

Synthesis of Precursor Molecules and Advanced Intermediates

The synthesis of the thiazolo[5,4-c]pyridine core necessitates the preparation of suitably functionalized pyridine precursors. A common starting point is a substituted 3-aminopyridine (B143674) which can be converted to a 3-amino-4-halopyridine or a 3-amino-4-thiocyanatopyridine. These intermediates possess the necessary functionalities for the subsequent thiazole ring formation. For instance, the synthesis of related thiazolo[5,4-b]pyridine (B1319707) derivatives has been achieved starting from commercially available 3-amino-5-bromo-2-chloropyridine. nih.gov

Thiazole Ring Formation and Cyclization Approaches

The formation of the 2-aminothiazole ring is a cornerstone of this synthesis. The Hantzsch thiazole synthesis is a classic and widely utilized method, involving the condensation of an α-halocarbonyl compound with a thiourea (B124793) or thioamide. derpharmachemica.comnih.gov In the context of this compound, a common approach involves the reaction of a 3-amino-4-chloropyridine (B21944) derivative with potassium thiocyanate (B1210189) to form an in situ aminothiazole. nih.gov

Another versatile method for 2-aminothiazole synthesis is the reaction of α-haloketones with thiourea. mdpi.comresearchgate.net This reaction proceeds via a cyclocondensation mechanism to afford the desired 2-aminothiazole scaffold.

Thiazole Synthesis Method Reactants Key Features Reference
Hantzsch Thiazole Synthesisα-Halocarbonyl, Thiourea/ThioamideVersatile, widely used for 2-aminothiazoles derpharmachemica.comnih.gov
From Aminopyridines3-Amino-4-halopyridine, KSCNDirect formation of the fused thiazole ring nih.gov

Pyridine Ring Construction and Annulation Techniques

While building the thiazole ring onto a pre-existing pyridine is more common, strategies for constructing the pyridine ring onto a thiazole precursor also exist. These methods often involve condensation reactions of 1,5-dicarbonyl compounds or their equivalents with an ammonia (B1221849) source to form the pyridine ring. baranlab.org Annulation tactics, such as tandem Michael addition-cyclization sequences, can be employed to construct fused pyridone systems, which can then be further elaborated. organic-chemistry.orgnih.gov However, for the synthesis of the target molecule, the former strategy of thiazole annulation onto a pyridine is generally more efficient.

Strategies for Selective Bromination at the C-7 Position

With the thiazolo[5,4-c]pyridine core in hand, the final key transformation is the selective introduction of a bromine atom at the C-7 position.

Electrophilic Bromination Methodologies

Electrophilic aromatic substitution is the most common method for the bromination of heteroaromatic systems. mdpi.com The regioselectivity of this reaction is governed by the electronic properties of the thiazolo[5,4-c]pyridine ring system. The pyridine ring is generally electron-deficient, making it less reactive towards electrophilic substitution than benzene. However, the fused thiazole ring and the amino group on the thiazole ring can influence the electron density of the pyridine ring, directing the substitution to specific positions.

Common brominating agents for such transformations include N-bromosuccinimide (NBS) and bromine (Br2) in the presence of a Lewis or protic acid catalyst. mdpi.comresearchgate.net The reaction conditions, such as solvent and temperature, can be optimized to achieve high regioselectivity. Theoretical calculations can also be employed to predict the most likely site of electrophilic attack. mdpi.comnih.gov

Brominating Agent Typical Conditions Advantages Reference
N-Bromosuccinimide (NBS)Acetonitrile, 0 °C to rtMild, selective for many heteroaromatics mdpi.com
Bromine (Br₂)Acetic acid or other polar solventsStronger brominating agent researchgate.net

Directed Ortho-Metalation and Halogenation

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. unblog.frwikipedia.org The principle involves the use of a directing metalation group (DMG) which coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. wikipedia.orgorganic-chemistry.org This generates a stabilized aryllithium intermediate that can be trapped by an electrophile, in this case, a halogenating agent, to introduce a halogen at a specific site. wikipedia.org

For the synthesis of this compound, a plausible DoM strategy would involve a precursor such as a protected 2-aminothiazolo[5,4-c]pyridine. The directing group, potentially an N-substituted amide or carbamate (B1207046) on the 2-amino group, or even the nitrogen atom of the pyridine ring itself, would direct lithiation to the C-7 position. uwindsor.ca The choice of base is critical; highly hindered amide bases like lithium tetramethylpiperidide (LTMP) or TMPMgCl·LiCl are often employed for π-deficient heterocycles like pyridine to prevent nucleophilic addition to the ring. uwindsor.caharvard.edu

Following the regioselective deprotonation at C-7, the resulting lithiated species is quenched with an electrophilic bromine source, such as molecular bromine (Br₂), 1,2-dibromoethane, or N-bromosuccinimide (NBS), to yield the 7-bromo derivative.

Table 1: Key Reagents in Directed Ortho-Metalation and Halogenation

Reagent TypeExamplesFunction
Directing Metalation Group (DMG)-CONR₂, -OCONR₂, -NHCORDirects deprotonation to the ortho position.
Organolithium Basen-BuLi, s-BuLi, t-BuLiDeprotonating agent.
Hindered Amide BaseLDA, LTMP, TMPMgCl·LiClPrevents nucleophilic addition to the pyridine ring. harvard.edu
Brominating AgentBr₂, NBS, C₂Br₂Cl₄Electrophile to introduce the bromine atom.

Incorporation and Transformation of the Amino Group

The introduction of the 2-amino group is a critical step in the synthesis of the target molecule. This can be achieved through various methods, including direct amination of a suitable precursor or by the transformation of another functional group, such as a nitro group.

Directly installing the amino group onto the thiazole ring often involves building the ring system with the amine already present. The Hantzsch thiazole synthesis is a classical and widely used method for constructing 2-aminothiazole derivatives. derpharmachemica.com This reaction involves the condensation of an α-haloketone with a thiourea. derpharmachemica.com For the synthesis of this compound, this would entail the reaction of an α-halo-ketone derivative of 5-bromopyridine with thiourea.

Another approach is nucleophilic aromatic substitution (SNAr) on a 7-bromo-2-halothiazolo[5,4-c]pyridine precursor. A leaving group at the 2-position, such as chlorine or bromine, can be displaced by an ammonia equivalent (e.g., sodium amide) or a protected amine source, followed by deprotection. A related single-step process has been demonstrated for the synthesis of 2-amino-7-chlorothiazolo[5,4-d]pyrimidines, where a dichloro-aminopyrimidine reacts with isothiocyanates in good to excellent yields. nih.gov This suggests that a strategy starting from a suitably substituted aminopyridine could be adapted to form the 2-aminothiazole ring directly.

A common and reliable method for introducing an aromatic amino group is through the reduction of a nitro precursor. This two-step sequence involves first synthesizing the 7-bromo-2-nitrothiazolo[5,4-c]pyridine intermediate, followed by its reduction. The nitro group can be introduced by nitration of the thiazolopyridine ring or, more likely, carried through the synthesis from a nitropyridine starting material.

The reduction of the nitro group to the corresponding amine can be achieved using a variety of standard reducing agents. The choice of reagent depends on the tolerance of other functional groups in the molecule. This method has been successfully applied in the synthesis of related heterocyclic systems. For example, the reduction of a nitro group to an amine has been a key step in the synthesis of thiazolo[5,4-b]pyridine derivatives and other complex fused heterocycles. nih.govresearchgate.net

Table 2: Common Reagents for Nitro Group Reduction

ReagentTypical ConditionsNotes
Tin(II) chloride (SnCl₂)HCl, EthanolA classical and effective method. researchgate.net
Iron (Fe)Acetic Acid or NH₄ClA mild and cost-effective option.
Hydrogen (H₂) with CatalystPd/C, PtO₂Clean reaction, but may affect other reducible groups.
Sodium Dithionite (Na₂S₂O₄)Water/Organic co-solventOften used for sensitive substrates.

Novel and Green Synthetic Approaches

In line with the principles of green chemistry, modern synthetic strategies aim to improve efficiency, reduce waste, and utilize more environmentally benign conditions. researchgate.netresearchgate.net These approaches include one-pot reactions, multi-component reactions (MCRs), and the use of catalysis to enhance reaction rates and selectivity. nih.govmdpi.com

For the synthesis of this compound, an MCR could be designed to construct the core heterocyclic structure in a single step from simple, readily available starting materials. A hypothetical MCR could involve the reaction of a 5-bromopyridine derivative, a source of the thiazole's sulfur and C2-nitrogen (e.g., thiourea or cysteamine), and another component to complete the ring system. Cascade reactions, where the product of one reaction triggers the next in a sequence, are particularly powerful. For instance, a highly efficient five-component cascade reaction has been reported for the synthesis of related thiazolo[3,2-a]pyridine derivatives, highlighting the potential of MCRs to rapidly generate molecular complexity. nih.gov

Catalysis plays a crucial role in modern organic synthesis, offering pathways to new reactions and improving the efficiency of existing ones. For the synthesis of thiazolopyridine derivatives, transition-metal catalysis is particularly important. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, can be used to form C-C bonds to build the heterocyclic scaffold or to introduce substituents. nih.govnih.gov For instance, a 7-bromothiazolopyridine could be synthesized via a Suzuki reaction between a dibromopyridine derivative and a thiazole-boronic acid ester, or vice versa. nih.gov

Efficiency can also be significantly enhanced through the use of alternative energy sources like microwave irradiation. nih.govrasayanjournal.co.in Microwave-assisted organic synthesis (MAOS) often leads to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.netnih.gov These techniques are considered green because they reduce energy consumption and often allow for solvent-free reactions. researchgate.net

Table 3: Green and Efficient Synthetic Methodologies

ApproachDescriptionAdvantages
Multi-Component Reaction (MCR) Three or more reactants combine in a single pot to form a product containing parts of all reactants. nih.govHigh atom economy, operational simplicity, reduced waste.
One-Pot Synthesis Sequential reactions are carried out in a single vessel, avoiding intermediate purification. organic-chemistry.orgTime and resource-efficient, higher overall yields.
Catalytic Synthesis Use of catalysts (e.g., transition metals, enzymes) to accelerate reactions and control selectivity. mdpi.comMilder reaction conditions, higher efficiency, new reaction pathways.
Microwave-Assisted Synthesis Use of microwave energy to heat reactions. nih.govRapid heating, significantly reduced reaction times, improved yields.

Scalable Synthesis Considerations for Research Quantities

The production of this compound in research quantities necessitates the development of a synthetic route that is not only efficient but also amenable to scale-up. While a specific, detailed scalable synthesis for this particular compound is not extensively documented in publicly available literature, a plausible and robust synthetic strategy can be devised based on established methodologies for the formation of the 2-aminothiazole ring system, most notably the Hantzsch thiazole synthesis. This approach involves the condensation of an α-halocarbonyl compound with a thiourea derivative.

A prospective scalable synthesis for this compound would likely commence with a suitably substituted pyridine precursor. A potential starting material is 2,6-dichloro-3-aminopyridine, which can undergo a series of transformations to yield the target molecule. The key steps in such a synthesis would involve the introduction of the bromine atom at the desired position, followed by the construction of the fused thiazole ring.

One potential synthetic pathway is outlined below:

Diazotization and Bromination: The synthesis could initiate with the diazotization of 2,6-dichloro-3-aminopyridine, followed by a Sandmeyer-type reaction to introduce a bromine atom, yielding 3-bromo-2,6-dichloropyridine.

Formylation: The subsequent introduction of a formyl group at the 4-position of the pyridine ring could be achieved through metallation followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).

Halogenation of the Carbonyl: The resulting 3-bromo-2,6-dichloro-4-formylpyridine would then be subjected to halogenation at the α-position to the carbonyl group, for instance, using bromine or N-bromosuccinimide (NBS), to afford the corresponding α-halocarbonyl intermediate.

Hantzsch Thiazole Synthesis: The final and crucial step would be the cyclocondensation of this α-halocarbonyl intermediate with thiourea. This reaction, a classic Hantzsch thiazole synthesis, would lead to the formation of the 2-aminothiazole ring fused to the pyridine core, yielding this compound.

When considering the transition of such a synthetic sequence from a laboratory scale to the production of larger research quantities (e.g., multi-gram to hundred-gram scale), several factors must be carefully evaluated for each step:

Reagent Selection and Stoichiometry: For scalability, the use of readily available, cost-effective, and less hazardous reagents is paramount. The stoichiometry of the reactions would need to be optimized to maximize yield and minimize waste.

Reaction Conditions: Parameters such as temperature, reaction time, and solvent choice are critical. Exothermic reactions, for instance, would require careful monitoring and control of the temperature on a larger scale to prevent runaway reactions. The choice of solvent should consider not only its efficacy in the reaction but also its boiling point, toxicity, and ease of removal and recovery.

Work-up and Purification: The isolation and purification of intermediates and the final product are often the bottlenecks in scaling up a synthesis. Extraction, filtration, and crystallization are generally preferred over chromatographic purification for larger quantities due to their efficiency and cost-effectiveness. The development of a robust crystallization procedure for the final product would be highly desirable.

Safety Considerations: A thorough hazard analysis of all reagents, intermediates, and reaction conditions is essential before attempting any scale-up. This includes understanding the toxicity, flammability, and reactivity of all substances involved.

The following table provides a summary of the scalable synthesis considerations for the proposed route to this compound:

StepReactionReagents and ConditionsScalable Synthesis Considerations
1Diazotization and Bromination2,6-dichloro-3-aminopyridine, NaNO₂, HBrTemperature control during diazotization is critical to prevent decomposition of the diazonium salt. Handling of corrosive HBr and potentially unstable diazonium intermediates requires appropriate safety measures.
2Formylation3-bromo-2,6-dichloropyridine, n-BuLi, DMFCryogenic conditions are often required for the lithiation step, which can be challenging to maintain on a large scale. Anhydrous conditions are essential for the success of this step.
3α-Halogenation3-bromo-2,6-dichloro-4-formylpyridine, Br₂ or NBSThe use of elemental bromine requires specialized handling due to its high toxicity and corrosivity. NBS can be a safer alternative. The reaction may be light-sensitive and require protection from light.
4Hantzsch Thiazole Synthesisα-halo-3-bromo-2,6-dichloro-4-formylpyridine, ThioureaThis step is generally robust and high-yielding. Optimization of reaction time and temperature can improve efficiency. The product may precipitate from the reaction mixture, simplifying isolation.

By carefully addressing these considerations, a synthetic route for this compound can be developed that is suitable for the reliable and safe production of research quantities of this important chemical compound.

Advanced Spectroscopic and Spectrometric Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 7-Bromothiazolo[5,4-c]pyridin-2-amine, a combination of one-dimensional and two-dimensional NMR experiments would be utilized for a complete structural assignment.

While specific experimental data for this compound is not widely available in published literature, the expected spectral features can be predicted based on its structure.

Proton (¹H) NMR for Structural Connectivity

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In the ¹H NMR spectrum of this compound, distinct signals would be expected for the aromatic protons on the pyridine (B92270) ring and the amine protons.

The pyridine ring possesses two protons. The proton adjacent to the nitrogen and the fused thiazole (B1198619) ring would likely appear as a singlet, while the other proton would also be a singlet. The chemical shifts of these protons would be influenced by the electron-withdrawing nature of the nitrogen atom and the bromine atom. The amine (-NH₂) group would typically exhibit a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
Pyridine-H 7.0 - 8.5 s
Pyridine-H 7.0 - 8.5 s

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. The spectrum for this compound would be expected to show six distinct signals corresponding to the six carbon atoms in the heterocyclic framework. The chemical shifts of these carbons are indicative of their hybridization and electronic environment. The carbon atom attached to the bromine would be significantly influenced by the halogen's electronegativity. The carbons of the thiazole ring would have characteristic shifts, with the carbon atom of the C-NH₂ group appearing at a distinct downfield position.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C-Br 95 - 110
Pyridine-C 115 - 150
Pyridine-C 115 - 150
Thiazole-C-NH₂ 160 - 175
Fused-C 140 - 155

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complex Structure Assignment

For an unambiguous assignment of all proton and carbon signals, a suite of two-dimensional NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, which would be limited in this molecule due to the isolated nature of the pyridine protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity across the entire molecular framework, for instance, by showing correlations from the pyridine protons to the carbons of the fused thiazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can be used to confirm the through-space relationships between protons on the pyridine ring and potentially with the amine protons.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental formula. For this compound (C₆H₄BrN₃S), the expected monoisotopic mass can be calculated with high precision. Experimental HRMS analysis, typically using techniques like electrospray ionization (ESI), would aim to detect the protonated molecule, [M+H]⁺. The measured mass-to-charge ratio (m/z) would be compared to the calculated value to confirm the elemental composition. The presence of bromine would be evident from the characteristic isotopic pattern, with two peaks of nearly equal intensity separated by approximately 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Table 3: Predicted HRMS Data for this compound

Ion Calculated m/z
[M(⁷⁹Br)+H]⁺ 229.9386

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for the amine (N-H) and aromatic (C=C, C=N) functionalities.

The primary amine group would typically show two distinct N-H stretching vibrations in the region of 3300-3500 cm⁻¹. The N-H bending vibration would be observed around 1600-1650 cm⁻¹. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the heterocyclic rings would be found in the 1400-1600 cm⁻¹ region. A C-Br stretching frequency would be expected in the fingerprint region, typically below 700 cm⁻¹.

Table 4: Predicted IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹)
N-H Stretch (amine) 3300 - 3500
Aromatic C-H Stretch > 3000
N-H Bend (amine) 1600 - 1650
C=C and C=N Stretch 1400 - 1600

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. The fused aromatic system of this compound is expected to absorb UV radiation, leading to π → π* and n → π* electronic transitions. The spectrum would likely display one or more strong absorption bands in the UV region (200-400 nm). The position of the maximum absorption wavelength (λₘₐₓ) is indicative of the extent of conjugation in the molecule. The presence of the amino group, which can act as an auxochrome, is expected to influence the absorption maxima.

Table 5: Predicted UV-Vis Absorption Data for this compound

Transition Predicted λₘₐₓ (nm)
π → π* 250 - 350

Vibrational Spectroscopy (Raman)

Expected Raman Spectral Features:

In a hypothetical analysis, the Raman spectrum of this compound would exhibit distinct peaks corresponding to the stretching and bending vibrations of its thiazole and pyridine rings, as well as its amine and bromo substituents.

Key vibrational modes would include:

Pyridine Ring Vibrations: Stretching modes of the C=C and C=N bonds within the pyridine ring are expected to appear in the 1400-1650 cm⁻¹ region. Ring breathing modes, which are characteristic of the entire ring system, would also be present at lower wavenumbers.

Thiazole Ring Vibrations: The thiazole ring would contribute its own set of characteristic vibrations, including C=N, C-S, and C-C stretching modes.

Amine Group Vibrations: The N-H stretching vibrations of the primary amine group would typically be observed in the high-frequency region of the spectrum, generally between 3200 and 3500 cm⁻¹. Scissoring and rocking modes of the -NH₂ group would appear at lower frequencies.

C-Br Vibration: The stretching vibration of the carbon-bromine bond is expected to be found in the lower frequency region of the spectrum, typically below 600 cm⁻¹.

The precise positions and intensities of these Raman bands would be sensitive to the electronic environment and intermolecular interactions within the solid-state structure of the compound.

Hypothetical Raman Data Table:

While experimental data is not available, a representative table of expected Raman shifts for this compound is presented below for illustrative purposes.

Raman Shift (cm⁻¹)Vibrational Mode Assignment (Tentative)
~3400-3200N-H stretching (amine)
~1620C=N stretching (pyridine/thiazole)
~1580C=C stretching (pyridine)
~1450Ring stretching modes
~1250C-N stretching
~800Ring breathing modes
<600C-Br stretching

Crystallographic Analysis (e.g., X-ray Diffraction) for Solid-State Molecular Architecture and Intermolecular Interactions

Expected Crystallographic Findings:

A single-crystal X-ray diffraction study of this compound would be expected to reveal a planar or near-planar bicyclic core, characteristic of the fused thiazolo[5,4-c]pyridine (B153566) ring system. The analysis would precisely determine the positions of the bromine atom and the amine group on this scaffold.

Furthermore, the crystallographic data would elucidate the nature and geometry of intermolecular interactions that stabilize the crystal structure. These interactions could include:

Hydrogen Bonding: The amine group is capable of acting as a hydrogen bond donor, while the nitrogen atoms of the pyridine and thiazole rings can act as hydrogen bond acceptors. This could lead to the formation of intricate hydrogen-bonding networks, such as dimers, chains, or sheets.

Halogen Bonding: The bromine atom could participate in halogen bonding, where it acts as an electrophilic region that interacts with a nucleophilic site on an adjacent molecule.

π-π Stacking: The aromatic nature of the fused ring system could facilitate π-π stacking interactions between parallel-oriented molecules, further contributing to the stability of the crystal packing.

Hypothetical Crystallographic Data Table:

In the absence of experimental data, a table outlining the type of crystallographic parameters that would be determined for this compound is provided below.

ParameterDescription
Crystal Systeme.g., Monoclinic, Orthorhombic
Space GroupThe symmetry group of the crystal
Unit Cell Dimensions (a, b, c, α, β, γ)The dimensions of the repeating unit of the crystal lattice
ZThe number of molecules in the unit cell
Bond Lengths (Å)Precise distances between bonded atoms
Bond Angles (°)Angles between adjacent chemical bonds
Torsion Angles (°)Dihedral angles defining molecular conformation
Hydrogen Bond GeometriesDistances and angles of intermolecular hydrogen bonds

The comprehensive structural information obtained from X-ray crystallography is invaluable for understanding the solid-state properties of this compound and for rationalizing its behavior in various chemical and biological contexts.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), ab initio methods)

No published studies were found that have applied quantum chemical calculations like DFT or ab initio methods to 7-Bromothiazolo[5,4-c]pyridin-2-amine. Such calculations would be invaluable for understanding its fundamental properties.

There is no available data from geometry optimization or conformational analysis studies. This type of investigation would typically determine the most stable three-dimensional structure of the molecule, including key bond lengths, bond angles, and dihedral angles.

Detailed information regarding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as the corresponding energy gap for this compound, is not available in the current body of scientific literature. These parameters are crucial for assessing the molecule's kinetic stability and chemical reactivity.

No NBO analysis has been reported for this compound. An NBO analysis would provide insights into the charge distribution across the molecule, identifying electron-rich and electron-deficient regions, and quantifying the interactions between different orbitals.

There are no publicly accessible ESP maps for this compound. An ESP map would visually represent the electrostatic potential on the molecule's surface, highlighting areas prone to electrophilic or nucleophilic attack.

Prediction and Correlation of Spectroscopic Data (NMR, IR, UV-Vis) with Experimental Results

While experimental spectroscopic data may exist, no computational studies aimed at predicting and correlating NMR, IR, or UV-Vis spectra for this compound have been found. Such correlative studies are essential for validating theoretical models and accurately interpreting experimental findings.

Molecular Dynamics Simulations for Conformational Sampling and Dynamics

The application of molecular dynamics simulations to study the conformational sampling and dynamic behavior of this compound has not been documented. These simulations would be instrumental in understanding how the molecule behaves over time in different environments, such as in solution.

Computational Studies on Reaction Mechanisms and Energetics

While specific computational studies detailing the reaction mechanisms and energetics for the synthesis of this compound are not extensively documented in publicly available literature, the methodologies for such investigations are well-established. Density Functional Theory (DFT) is a primary tool for elucidating reaction pathways, calculating transition state energies, and determining the thermodynamics of chemical reactions involving heterocyclic compounds. nih.gov

A hypothetical reaction for the formation of a thiazolo[5,4-c]pyridine (B153566) core could be computationally modeled to understand its feasibility and optimize reaction conditions. For instance, the cyclization of a substituted aminopyridine with a bromine source could be investigated. DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311+G**), can map the potential energy surface of the reaction. nih.gov This would involve identifying the structures of reactants, intermediates, transition states, and products.

Table 1: Hypothetical Calculated Energetic Data for a Thiazolo[5,4-c]pyridine Synthesis Step

SpeciesRelative Energy (kcal/mol)
Reactants0.00
Transition State 1+25.3
Intermediate-5.7
Transition State 2+15.8
Products-22.4

Note: The data in this table is illustrative and represents the type of output generated from DFT calculations on reaction energetics.

Cheminformatics Approaches for Library Design and Property Prediction

Cheminformatics plays a crucial role in the design of compound libraries based on the this compound scaffold for various applications, including drug discovery. By leveraging computational tools, researchers can design virtual libraries of derivatives and predict their physicochemical and biological properties, a process that is significantly more time and cost-effective than synthesizing and testing each compound individually. dmed.org.ua

One of the primary cheminformatics techniques is Quantitative Structure-Activity Relationship (QSAR) modeling. dmed.org.ua QSAR studies aim to establish a mathematical correlation between the structural features of a series of compounds and their biological activity. fda.gov For a library of this compound analogs, descriptors such as molecular weight, logP, polar surface area, and various electronic and topological indices would be calculated. imist.ma These descriptors would then be correlated with a known activity (e.g., enzyme inhibition) to build a predictive model.

Modern QSAR modeling often employs machine learning algorithms to develop robust predictive models. imist.ma Such models can then be used to screen virtual libraries of yet-to-be-synthesized compounds, prioritizing those with the highest predicted activity for synthesis. This approach significantly enhances the efficiency of identifying lead compounds. dmed.org.ua

Another key cheminformatics approach is structure-based virtual screening, which involves docking candidate molecules into the binding site of a biological target. acs.org For derivatives of this compound, if a relevant protein target is known, molecular docking can predict the binding affinity and orientation of the compounds within the active site. This information helps in designing derivatives with improved potency and selectivity. The design of novel fused heterocycles linked to triazoles has been successfully guided by molecular docking. sci-hub.box

Table 2: Example of Descriptors Used in QSAR Modeling for a Virtual Library of Thiazolo[5,4-c]pyridine Derivatives

Compound IDMolecular WeightLogPPolar Surface Area (Ų)Predicted Activity (IC₅₀, µM)
Compound 1229.091.8578.52.5
Compound 2243.122.1578.51.8
Compound 3257.152.4578.51.2
Compound 4271.182.7578.50.9

Note: The data in this table is for illustrative purposes to demonstrate the application of cheminformatics in property prediction for a virtual compound library.

Preclinical Biological Activity and Molecular Mechanism of Action Studies

In Vitro Enzymatic Inhibition Assays (e.g., Kinases like PI3K, c-KIT)

Derivatives of the thiazolo[5,4-c]pyridine (B153566) scaffold have demonstrated inhibitory activity against various protein kinases that are crucial for cell survival and proliferation. Notably, this class of compounds has been explored as inhibitors of phosphoinositide 3-kinases (PI3Ks), a family of enzymes involved in cell growth, metabolism, and survival. Certain thiazolo[5,4-b]pyridine (B1319707) analogues have shown potent inhibition of PI3K in the nanomolar range, highlighting the potential of the broader thiazolopyridine core structure in targeting this pathway.

While specific enzymatic inhibition data for 7-Bromothiazolo[5,4-c]pyridin-2-amine against PI3K is not extensively detailed in publicly available literature, the activity of related compounds suggests this is a plausible mechanism of action. Furthermore, the c-KIT proto-oncogene, a receptor tyrosine kinase, has been identified as a target for thiazolo[5,4-c]pyridine derivatives. These compounds have been shown to inhibit cell proliferation through their action on c-KIT signaling pathways.

Receptor Binding Studies

Currently, there is a lack of specific receptor binding studies for this compound in the public domain. Such studies would be crucial to determine its affinity and selectivity for various cellular receptors and to further elucidate its mechanism of action.

Cell-Based Assays for Functional Biological Responses (e.g., proliferation, apoptosis, gene expression)

Cell-based assays have been instrumental in characterizing the biological effects of thiazolo[5,4-c]pyridine derivatives. These compounds have demonstrated significant antiproliferative effects across various cancer cell lines. The induction of apoptosis, or programmed cell death, is a key mechanism through which these compounds exert their anticancer activity.

For instance, studies on the broader class of thiazolo[5,4-c]pyridines have shown that they can inhibit cell proliferation and induce apoptosis in cancer cells. The antiproliferative activity of these compounds is often linked to their ability to interfere with critical signaling pathways, such as the c-KIT pathway.

Target Identification and Validation in Cellular Models

The primary targets identified for the thiazolo[5,4-c]pyridine scaffold in cellular models are protein kinases, particularly those involved in cancer cell signaling. As mentioned, PI3K and the receptor tyrosine kinase c-KIT are prominent targets. The validation of these targets is typically achieved through observing the downstream effects of their inhibition, such as decreased cell proliferation and increased apoptosis in cancer cell lines.

Investigations into Specific Molecular and Cellular Pathways Modulated by the Compound

The molecular and cellular pathways modulated by thiazolo[5,4-c]pyridine derivatives are central to their therapeutic potential. The inhibition of the PI3K/AKT/mTOR pathway, a critical signaling cascade for cell growth and survival, is a likely consequence of PI3K inhibition by these compounds. By blocking this pathway, these derivatives can effectively halt the cell cycle and trigger apoptosis.

Similarly, by targeting the c-KIT signaling pathway, these compounds can disrupt the signals that promote the growth and survival of certain types of cancer cells where this pathway is overactive. The modulation of these pathways underscores the potential of this compound and related compounds as targeted cancer therapies.

Evaluation in Preclinical In Vivo Models (e.g., xenograft models, disease models)

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Elucidation of Key Pharmacophoric Elements

The 7-Bromothiazolo[5,4-c]pyridin-2-amine core contains several key pharmacophoric elements that are often essential for biological activity in related heterocyclic compounds. The 2-aminothiazole (B372263) moiety is a cornerstone for many biologically active molecules, including sulfur drugs and antimicrobials. researchgate.net The fused pyridine (B92270) ring and the bromine substituent further define its chemical space and potential interactions with biological targets.

Studies on related structures highlight the importance of:

The 2-Aminothiazole Group: The amino group at the 2-position of the thiazole (B1198619) ring is a common feature in many bioactive compounds. researchgate.netnih.gov It can act as a hydrogen bond donor, which is often crucial for binding to target proteins. Modifications to this group, such as acylation or transformation into Schiff bases, can significantly alter biological activity. nih.gov

The Fused Ring System: The rigid, bicyclic thiazolo[5,4-c]pyridine (B153566) core serves as a scaffold, orienting the substituents in a defined three-dimensional space. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, influencing solubility and target interaction. In similar fused systems like pyrazolo[1,5-a]pyrimidines, the core structure is vital for maintaining the geometry required for potent activity. mdpi.com

The Halogen Substituent: The bromine atom at the 7-position is a key feature. Halogens can modulate the electronic properties of the ring system and often participate in halogen bonding, a specific type of non-covalent interaction with biological macromolecules. Furthermore, it significantly influences the lipophilicity of the molecule. In related imidazo[4,5-b]pyridines, bromo-substitution has been linked to antiviral activity. mdpi.com

Impact of Substitutions at the Bromine, Amino, and Ring Positions on Biological Activity

While direct SAR studies on this compound are not extensively published, research on analogous thiazole and pyridine-containing heterocycles provides valuable insights into how substitutions at various positions might affect biological activity.

Amino Position (C2): The 2-amino group is a critical site for modification. In a series of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (B1265781) derivatives, converting the analogous amino group into a urea (B33335) or thiourea (B124793) was tolerated, while conversion to a guanidine, amide, or sulfonamide led to weakly active or inactive molecules. nih.gov Even a simple mono-methylation of a urea nitrogen attached to this position resulted in a complete loss of activity, indicating a strict steric and electronic requirement for hydrogen bonding at this site. nih.gov

Ring Positions: Substitutions on the pyridine ring of related scaffolds have been shown to modulate activity. For 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines, various substituents on the pyridine portion of the 7-(2-pyridylmethylamine) side chain were explored. mdpi.com It was found that substituents at the 5'-position of the pyridine ring were generally well-tolerated, leading to compounds with good antimycobacterial activity, whereas substituents at the 6'-position (ortho to the pyridine nitrogen) were less favorable unless they were aliphatic amines. mdpi.com This demonstrates that steric hindrance near the pyridine nitrogen can be detrimental to activity.

The following table summarizes SAR findings from analogous structures, which could be extrapolated to predict the effects of substitution on the this compound core.

ScaffoldPosition of SubstitutionModificationImpact on Biological Activity
5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine2-Amino LinkerGuanidine, Amide, Carbamate (B1207046)Weakly active or inactive
5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine2-Amino LinkerMono-methylation of urea NComplete loss of activity
Imidazo[4,5-b]pyridinesPyridine RingBromo-substitutionConferred antiviral activity
Pyrazolo[1,5-a]pyrimidines7-(2-pyridylmethylamine)6'-substitution on pyridineGenerally reduced activity
Pyrazolo[1,5-a]pyrimidines7-(2-pyridylmethylamine)5'-substitution on pyridineModest to good activity retained

Correlation of Structural Modifications with Enzymatic Potency and Selectivity

Structural modifications to heterocyclic scaffolds similar to this compound have been directly correlated with changes in enzymatic potency and selectivity.

For instance, in the development of Bloom helicase (BLM) inhibitors based on a 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine core, changing the pyridine nitrogen from the 4-position to the 2-position led to inactivity. nih.gov This suggests that the precise location of the nitrogen atom is critical for interaction with the enzyme's active site. The 3-pyridine analog, however, had comparable activity to the lead compound, indicating some flexibility in the binding pocket. nih.gov

In another example, pyrazolo[1,5-a]pyrimidines have been identified as inhibitors of mycobacterial ATP synthase. mdpi.com SAR studies revealed that the most effective analogues contained a 3-(4-fluoro)phenyl group, highlighting the importance of a specific halogenated substituent at a particular position for potent enzyme inhibition. mdpi.com

Studies on thiazole-based pyridines as potential anticancer agents targeting MMP-9 (Matrix metallopeptidase 9) showed that derivatives containing 2,5-dimethoxyphenyl and 4,4'-biphenyl substituents at the fourth position of the thiazole ring exhibited enhanced activity. nih.gov Molecular docking studies confirmed that these modifications led to strong binding interactions with key residues in the enzyme's active site. nih.gov These examples underscore how specific substitutions can fine-tune the interaction with an enzyme, thereby modulating potency and selectivity.

Computational SAR/SPR Approaches (e.g., QSAR, 3D-QSAR)

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR are computational tools used to correlate the chemical structure of compounds with their biological activity. While specific QSAR models for this compound were not found, such studies on related heterocyclic systems have proven valuable.

For a series of pyridine derivatives of thiazolidin-4-ones, QSAR studies were employed to understand their anti-inflammatory and analgesic effects. researchgate.net These models indicated that lipophilicity, dipole moment, and out-of-plane potential energy were key parameters influencing the biological activity. researchgate.net Such findings suggest that for the this compound scaffold, electronic and steric properties are likely to be significant descriptors in any potential QSAR model.

In another study on 2-arylidenehydrazinyl-4-arylthiazole analogues with antibacterial activity, QSAR models were developed. researchgate.net The results indicated a correlation between physicochemical properties like the octanol-water partition coefficient (log P) and polar surface area (PSA) with the inhibitory potencies against various bacterial strains. researchgate.net These computational approaches can guide the synthesis of new derivatives by predicting the activity of untested compounds, thereby streamlining the drug discovery process.

Influence of Molecular Properties on Biological Efficacy

The biological efficacy of a compound is heavily influenced by its molecular properties, such as hydrophobicity, pKa, and polar surface area (PSA), which govern its absorption, distribution, metabolism, and excretion (ADME) profile.

Hydrophobicity (log P): This parameter, often expressed as log P or ClogP, describes the lipophilicity of a compound. It plays a critical role in membrane permeability and binding to hydrophobic pockets in target proteins. For this compound, the predicted XlogP is 1.7, suggesting moderate lipophilicity. uni.lu In studies of thiazole-based pyridine derivatives, it was noted that excessively high log P values in biphenyl-containing derivatives led to a decrease in cytotoxic activity, indicating that an optimal range of lipophilicity is necessary for efficacy. nih.gov

Polar Surface Area (PSA): PSA is defined as the sum of surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. It is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. Research on 2-arylidenehydrazinyl-4-arylthiazole analogues has shown a direct correlation between PSA and inhibitory potency against certain bacteria. researchgate.net Similarly, for benzothiadiazine derivatives, PSA was a key calculated property used to rationalize the structure-activity relationships. nih.gov

pKa: The pKa value determines the ionization state of a molecule at a given pH, which affects its solubility, permeability, and target binding. The 2-amino group and the pyridine nitrogen in this compound are ionizable, and their pKa values will dictate the charge of the molecule under physiological conditions. This charge can be critical for forming ionic interactions with amino acid residues in an enzyme's active site.

The table below lists some calculated molecular properties for this compound and related scaffolds, illustrating their importance in biological efficacy.

Compound/ScaffoldPropertyValue/ObservationRelevance to Biological Efficacy
This compoundXlogP (predicted)1.7Moderate lipophilicity, affects membrane permeability. uni.lu
Thiazole-based pyridinesClogPHigh log P values decreased activity.Optimal lipophilicity is crucial for efficacy. nih.gov
2-Arylidenehydrazinyl-4-arylthiazolesPSACorrelated with inhibitory potency.Influences drug transport and bioavailability. researchgate.net
Benzothiadiazine derivativesPSAUsed in SAR analysis.Important descriptor for understanding activity. nih.gov

Applications in Medicinal Chemistry Research and Chemical Biology

Role as a Privileged Scaffold in Drug Discovery Research

The thiazolo[5,4-c]pyridine (B153566) core of 7-Bromothiazolo[5,4-c]pyridin-2-amine is considered a privileged scaffold in drug discovery. Privileged scaffolds are molecular frameworks that are able to bind to multiple biological targets with high affinity, thereby serving as a foundation for the development of a variety of bioactive compounds. The thiazole (B1198619) and pyridine (B92270) rings are common motifs in many biologically active molecules and approved drugs, contributing to favorable interactions with enzymes and receptors.

The arrangement of nitrogen and sulfur atoms in the thiazolo-pyridine core allows for a range of non-covalent interactions, including hydrogen bonding and aromatic stacking, which are crucial for molecular recognition at the active sites of biological targets. The bromo and amino substituents on this scaffold provide key handles for synthetic modification, allowing chemists to systematically alter the compound's properties to optimize potency, selectivity, and pharmacokinetic profiles.

Development of Lead Compounds for Therapeutic Areas

The structural features of this compound make it an attractive starting point for the development of lead compounds in various therapeutic areas, including oncology, infectious diseases, and parasitic infections.

Oncology: Research into related thiazolo-pyridine isomers has demonstrated significant potential in cancer therapy. For instance, derivatives of the isomeric thiazolo[5,4-b]pyridine (B1319707) scaffold have been identified as potent inhibitors of c-KIT kinase, a key target in gastrointestinal stromal tumors (GIST). nih.gov The thiazolo[5,4-c]pyridine core has also been explored for its inhibitory activity against the Met tyrosine kinase, which is implicated in various human cancers. researchgate.net The 7-bromo substituent on the target molecule is particularly useful for introducing diversity through cross-coupling reactions, enabling the synthesis of libraries of compounds for screening against a panel of cancer-related kinases.

Table 1: Kinase Inhibitory Activity of Related Thiazolo-pyridine Derivatives

Compound Scaffold Target Kinase IC50 / Activity Therapeutic Area
Thiazolo[5,4-b]pyridine c-KIT Potent Inhibition Oncology (GIST)
Tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine Met Inhibitory Activity Oncology

Infectious and Parasitic Diseases: While direct studies on this compound in infectious diseases are limited, the broader class of nitrogen-containing heterocyclic compounds has a rich history in this area. The pyridine and thiazole moieties are present in numerous antimicrobial and antiparasitic agents. Patents have been filed for broad classes of heterocyclic compounds, including pyrazolopyridines, for the treatment of parasitic infections. google.com The ability to modify the this compound scaffold allows for the exploration of chemical space to identify novel agents with activity against bacteria, viruses, or parasites.

Design of Molecular Probes for Biological Systems and Pathway Delineation

Molecular probes are essential tools for studying biological systems and delineating cellular pathways. The this compound scaffold can be functionalized to create such probes. For example, the amino group can be acylated with a reporter molecule, such as a fluorophore or a biotin (B1667282) tag. The bromine atom provides a site for the introduction of photoaffinity labels or other reactive groups that can be used to identify the biological targets of the molecule. The development of a synthetic route to 7-aminopyrazolo[3,4-c]pyridine highlights its utility as a probe for preparing compounds of pharmacological interest. researchgate.net

Use as a Synthetic Building Block for Complex Molecules

One of the most significant applications of this compound is its role as a versatile synthetic building block. The presence of both a bromine atom and an amino group on the heterocyclic core allows for a wide range of chemical transformations. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, enabling the introduction of a vast array of aryl, heteroaryl, and alkyl groups at the 7-position. mdpi.com The amino group can be readily acylated, alkylated, or used as a nucleophile in various condensation reactions. This synthetic versatility allows for the construction of complex molecules with diverse functionalities and three-dimensional shapes. The single-step synthesis of related 2-amino-7-chlorothiazolo[5,4-d]pyrimidines underscores the utility of such halogenated aminothiazole derivatives as intermediates for more complex structures. nih.gov

Table 2: Potential Synthetic Transformations of this compound

Functional Group Reaction Type Potential Modifications
7-Bromo Palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) Introduction of aryl, heteroaryl, alkyl, and amino groups

Potential in Agrochemical Research as Active Intermediates

The structural motifs present in this compound are also found in some agrochemicals. While specific research on this compound in the agrochemical field is not widely published, its potential as an active intermediate is noteworthy. The development of novel herbicides, insecticides, and fungicides often relies on the synthesis and screening of diverse heterocyclic compounds. The synthetic tractability of this compound makes it a candidate for the generation of compound libraries for high-throughput screening in agrochemical discovery programs.

Future Research Directions and Perspectives

Exploration of Stereoselective Synthetic Strategies

The biological activity of chiral molecules is often dependent on their stereochemistry, with one enantiomer typically exhibiting higher potency and a better safety profile than the other. Therefore, the development of stereoselective synthetic methods is crucial for producing enantiomerically pure derivatives of 7-Bromothiazolo[5,4-c]pyridin-2-amine. Future research will likely focus on asymmetric synthesis to control the formation of chiral centers introduced during derivatization.

Recent advancements in the synthesis of related heterocyclic systems have highlighted the utility of multicomponent reactions, C-H activation, and photoredox chemistry. researchgate.netscispace.com For instance, efficient cascade reactions have been developed for the synthesis of highly functionalized and structurally complex thiazolo[3,2-a]pyridine derivatives. nih.govrsc.org Adapting these modern synthetic strategies will enable the creation of diverse libraries of chiral compounds based on the this compound core, which is essential for detailed structure-activity relationship (SAR) studies.

Table 1: Potential Stereoselective Synthetic Approaches
Synthetic StrategyDescriptionPotential Application to this compound
Asymmetric CatalysisUse of chiral catalysts (e.g., transition metal complexes with chiral ligands) to induce stereoselectivity in a reaction.Catalytic asymmetric functionalization of the pyridine (B92270) or thiazole (B1198619) ring, or stereoselective coupling at the amine or bromide positions.
Chiral AuxiliariesCovalently attaching a chiral auxiliary to the starting material to direct the stereochemical outcome of a subsequent reaction. The auxiliary is removed afterward.Temporarily attaching a chiral group to the amine to guide the stereoselective addition of substituents.
Substrate-Controlled SynthesisUtilizing existing stereocenters within the molecule to direct the formation of new stereocenters.Introducing a chiral substituent via coupling reactions and using its stereochemistry to control subsequent modifications.
Enzymatic ResolutionUsing enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two.Separating a racemic mixture of a derivatized compound that contains a chiral center.

Advanced Ligand-Based and Structure-Based Drug Design Initiatives

Computer-aided drug design (CADD) is an indispensable tool for accelerating the discovery of new medicines by reducing the time and cost associated with identifying and optimizing lead compounds. nih.gov Both ligand-based drug design (LBDD) and structure-based drug design (SBDD) offer powerful, complementary approaches that can be applied to the this compound scaffold. nih.gov

Ligand-Based Drug Design (LBDD): This approach is utilized when the three-dimensional structure of the biological target is unknown. nih.gov It relies on the knowledge of molecules that are known to bind to the target. By analyzing a set of active thiazolopyridine analogues, computational chemists can develop pharmacophore models and Quantitative Structure-Activity Relationships (QSAR) to identify the key chemical features required for biological activity. fiveable.me These models can then be used to screen virtual libraries to find new compounds with the desired features.

Structure-Based Drug Design (SBDD): When the 3D structure of a target protein is available (from X-ray crystallography or NMR, for example), SBDD can be employed. nih.goviaanalysis.com This method involves docking this compound and its virtual derivatives into the target's binding site to predict their binding affinity and orientation. This provides detailed insight into the molecular interactions, guiding the design of modifications to enhance potency and selectivity. A recent study on a different thiazolopyridine derivative, AV25R, successfully used structure-based screening to identify potential protein targets, demonstrating the power of this approach. nih.govnih.gov

Table 2: Comparison of LBDD and SBDD Approaches
FeatureLigand-Based Drug Design (LBDD)Structure-Based Drug Design (SBDD)
Primary Requirement A set of known active and inactive ligands.3D structure of the biological target.
Core Principle The "similar property principle": molecules with similar structures are likely to have similar biological activities."Lock and key" or "induced fit" principle: designing a ligand to be complementary in shape and chemistry to the target's binding site.
Key Techniques Pharmacophore modeling, QSAR, 3D-QSAR, similarity searching.Molecular docking, molecular dynamics simulations, de novo design.
Primary Output A model predicting the activity of new compounds.Predicted binding mode and affinity of a ligand to its target.

Investigation of Novel Biological Targets and Polypharmacology

The thiazolopyridine class of molecules is known to interact with a wide range of biological targets, suggesting that derivatives of this compound may exhibit polypharmacology—the ability of a single compound to modulate multiple targets. nih.gov This can be advantageous for treating complex diseases like cancer, where multiple signaling pathways are dysregulated.

Future research should aim to identify novel biological targets for this scaffold. Unbiased screening approaches such as chemical proteomics, thermal proteome profiling, and high-throughput phenotypic screens can reveal previously unknown molecular interactions. For example, in a study of the thiazolopyridine AV25R, in silico screening predicted several potential cancer-related targets, including EGFR, TGFBR1, and MDM2, which were consistent with its observed anti-proliferative effects in leukemia cell lines. nih.govnih.gov A similar integrated in vitro and in silico approach could rapidly identify and validate novel targets for derivatives of this compound. Understanding the full target profile is essential for both elucidating the mechanism of action and anticipating potential off-target effects.

Table 3: Known and Potential Biological Targets for the Thiazolopyridine Scaffold
Target ClassSpecific ExamplesAssociated Disease AreaReference
KinasesEGFR, CDK2Cancer nih.govnih.gov
Growth Factor ReceptorsVEGFA-VEGFR2, TGFBR1Cancer, Angiogenesis nih.gov
E3 Ubiquitin LigasesMDM2Cancer nih.gov
EnzymesFerrochelatase (FECH)Metabolic Disorders, Cancer nih.gov
Microbial TargetsVarious bacterial and fungal enzymesInfectious Diseases nih.gov

Integration with Artificial Intelligence and Machine Learning for Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. nih.gov These technologies can analyze vast datasets to identify patterns that are not apparent to human researchers, thereby accelerating the design-make-test-analyze cycle. astrazeneca.com

For this compound, AI and ML can be applied in several key areas:

De Novo Design: Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can be trained on existing chemical databases to design novel thiazolopyridine derivatives with specific desired properties (e.g., high predicted activity, low toxicity, and synthetic feasibility). nih.govharvard.edu

Property Prediction: ML models, particularly deep neural networks and graph neural networks, can be trained to accurately predict the physicochemical and ADMET (absorption, distribution, metabolism, excretion, toxicity) properties of virtual compounds. astrazeneca.com This allows for the in silico filtering of large virtual libraries, prioritizing candidates with the most promising drug-like profiles for synthesis.

Synthesis Planning: AI tools can now predict retrosynthetic pathways, helping chemists devise the most efficient routes to synthesize novel, complex derivatives. acm.org

By leveraging AI/ML, researchers can more intelligently navigate the vast chemical space around the this compound core, increasing the efficiency and success rate of drug discovery campaigns. mdpi.com

Development of Derivatized Compounds with Enhanced Specificity and Reduced Off-Target Effects

While polypharmacology can be beneficial, a primary goal of medicinal chemistry is often to develop highly specific ligands that act on a single target to minimize side effects. The this compound scaffold is well-suited for chemical derivatization to achieve this. The bromine atom at the 7-position is an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups. Similarly, the amine at the 2-position can be readily acylated, alkylated, or used in other coupling reactions.

A systematic medicinal chemistry campaign can explore how different substituents at these positions affect target binding and selectivity. By combining iterative synthesis with structure-based design and bioactivity testing, it is possible to fine-tune the structure to maximize interactions with the desired target while minimizing binding to off-targets. This approach aims to create highly potent and selective compounds, which are the hallmarks of successful modern therapeutics. The derivatization of a related dibromo-thiadiazolopyridine core with various nucleophiles has already demonstrated the feasibility of selectively functionalizing such scaffolds to modulate their electronic properties. researchgate.net

Bio-imaging Probe Development Based on Thiazolopyridine Derivatives

Fluorescent probes are invaluable tools for visualizing and studying biological processes in real-time within living cells and organisms. rsc.org Many heterocyclic scaffolds, including thiazolopyridines, possess intrinsic fluorescent properties. This opens up an exciting avenue of research for developing derivatives of this compound as bio-imaging agents.

The core principle involves designing a molecule whose fluorescence is "turned on" or shifted upon binding to a specific biological target. This can be achieved by attaching a recognition moiety for a target of interest (e.g., a specific enzyme, metal ion, or cellular structure) to the thiazolopyridine core. The binding event would alter the electronic environment of the fluorophore, leading to a detectable change in its emission spectrum. As a proof of concept, a thiazolo[4,5-b]pyridine-based probe has been successfully developed for the selective detection and imaging of zinc ions in living cells and even in the nematode C. elegans. nih.gov This demonstrates the potential of the thiazolopyridine scaffold in creating sophisticated chemical biology tools for diagnostics and fundamental research.

Table 4: Potential Applications for Thiazolopyridine-Based Bio-imaging Probes
Target Biomolecule/ProcessDesign PrinciplePotential Utility
Metal Ions (e.g., Zn²⁺, Cu²⁺, Fe²⁺)Incorporate a chelating group that binds the specific ion, causing a conformational or electronic change that modulates fluorescence.Studying metal ion homeostasis and its role in neurological disorders and enzymatic function. nih.gov
Enzyme ActivityAttach a substrate for a specific enzyme (e.g., a caspase or phosphatase) that, when cleaved, releases the fluorophore from a quenching group.Visualizing apoptosis, kinase signaling, or other enzymatic pathways in real-time.
Reactive Oxygen Species (ROS)Incorporate a chemical group that reacts specifically with ROS (e.g., H₂O₂), leading to a change in the fluorophore's conjugation and emission.Monitoring oxidative stress in cells related to inflammation, aging, and disease.
Specific OrganellesAttach a moiety that targets the probe to a specific cellular compartment, such as the mitochondria or lysosomes.Visualizing organelle morphology and function.

Q & A

Q. What are the common synthetic routes for 7-Bromothiazolo[5,4-c]pyridin-2-amine, and what key reaction parameters influence yield?

Synthesis typically involves bromination and cyclization steps. For structurally analogous thiazolo-pyridine derivatives, phase-transfer catalysis (solid-liquid) has been employed using solvents like dimethylformamide (DMF) and catalysts such as p-toluenesulfonic acid . Key parameters include:

  • Temperature : Optimal ranges (e.g., 80–100°C) to balance reaction rate and side-product formation.
  • Catalyst loading : Excess catalyst may lead to byproducts, while insufficient amounts slow reactivity.
  • Reaction time : Extended durations may degrade intermediates; monitored via TLC/HPLC.
    Yield optimization often requires iterative adjustments to these parameters .

Q. Which analytical techniques are critical for characterizing this compound post-synthesis?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and bromine integration .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation and impurity detection.
  • HPLC/Purity Analysis : Reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) to assess purity >95% .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Storage : Refrigerated conditions (2–8°C) to prevent decomposition; airtight containers to avoid moisture .
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and fume hoods for synthesis steps, especially during bromine handling .
  • First Aid : Immediate flushing with water for skin/eye contact; medical consultation if inhaled .

Advanced Research Questions

Q. How can contradictions in reported reactivity profiles from different synthetic methods be resolved?

Discrepancies often arise from variations in:

  • Reaction conditions : Comparative studies under controlled parameters (e.g., identical catalysts, solvents) to isolate variable effects .
  • Byproduct analysis : LC-MS or GC-MS to identify side products (e.g., debrominated derivatives) and trace their origins .
  • Mechanistic studies : Isotopic labeling (e.g., ²H or ¹⁵N) to track reaction pathways and intermediates .

Q. What computational approaches predict the electronic structure and reactivity of this compound?

  • Density Functional Theory (DFT) : Models HOMO-LUMO gaps to predict nucleophilic/electrophilic sites.
  • Molecular Orbital (MO) Analysis : Identifies bromine’s electron-withdrawing effects on the thiazolo-pyridine core .
  • Solvent Interaction Simulations : COSMO-RS models to assess solvation effects on reaction kinetics .

Q. How should researchers design experiments to evaluate this compound’s potential biological activity?

  • In vitro assays : Dose-response studies using cancer cell lines (e.g., MTT assays) with controls for cytotoxicity.
  • Targeted binding studies : Surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for enzymes (e.g., kinases).
  • Replication : Triplicate experiments with statistical validation (ANOVA, p < 0.05) to ensure reproducibility .

Q. What methodological frameworks guide the integration of this compound into broader pharmacological research?

  • Structure-Activity Relationship (SAR) : Systematic modification of the bromine substituent or amine group to correlate structural changes with bioactivity.
  • Theoretical alignment : Linking observed reactivity to concepts like Hammett substituent constants or frontier molecular orbital theory .

Methodological Considerations for Data Interpretation

Q. How can researchers address challenges in scaling up synthesis while maintaining purity?

  • Process optimization : Continuous flow chemistry to enhance heat/mass transfer and reduce side reactions.
  • Purification techniques : Gradient column chromatography or recrystallization in ethanol/water mixtures .
  • Quality control : In-line PAT (Process Analytical Technology) tools for real-time monitoring of critical quality attributes .

Q. What strategies mitigate instability of this compound under ambient conditions?

  • Stabilizing agents : Co-crystallization with inert excipients (e.g., cyclodextrins) to reduce hygroscopicity.
  • Degradation studies : Accelerated stability testing (40°C/75% RH) with LC-MS tracking to identify degradation pathways .

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